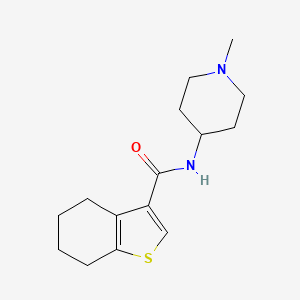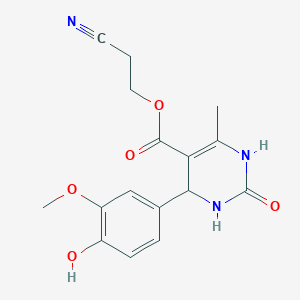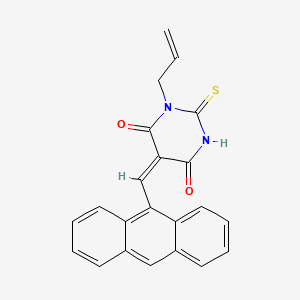
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic signaling. This results in increased feelings of pleasure and reward, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to increase locomotor activity and induce stereotypy in animals, which can be used as behavioral markers of dopaminergic activity.
实验室实验的优点和局限性
One advantage of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, one limitation of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 is its potential for abuse and addiction. It is important to use caution when handling and administering N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments to prevent accidental exposure and misuse.
未来方向
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is its potential therapeutic applications in the treatment of cocaine addiction. N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a research tool for studying the role of dopamine in various neurological and psychiatric disorders. By better understanding the mechanisms underlying dopaminergic dysfunction, we may be able to develop more effective treatments for these disorders.
合成方法
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a halogenating agent such as iodine or bromine to yield N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909.
科学研究应用
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been used as a research tool to study the role of dopamine in the brain and its effects on behavior.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h10-11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJGMZPFMJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)